![molecular formula C16H16N4OS B6625263 2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide](/img/structure/B6625263.png)
2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic benefits. CP-690,550 is an inhibitor of Janus kinase 3 (JAK3), a protein that plays a critical role in the immune system.
Mécanisme D'action
2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide inhibits JAK3 by binding to its active site, preventing the phosphorylation of tyrosine residues on JAK3 and downstream signaling molecules, such as signal transducer and activator of transcription (STAT). This results in the inhibition of cytokine signaling and the suppression of immune responses.
Biochemical and physiological effects:
2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide has been shown to reduce the production of cytokines, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, in vitro and in vivo. It also reduces the activation and proliferation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. 2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide has been widely used in laboratory experiments to study the role of JAK3 in immune responses and autoimmune diseases. It has been shown to be effective in inhibiting JAK3 activity and reducing cytokine production in vitro and in vivo. However, 2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide has some limitations in laboratory experiments, such as its low solubility in water and its potential toxicity to cells at high concentrations.
Orientations Futures
For research on 2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide include:
1. Investigating the role of JAK3 in other diseases, such as cancer and infectious diseases.
2. Developing more potent and selective JAK3 inhibitors with fewer side effects.
3. Studying the mechanisms of resistance to JAK3 inhibitors and developing strategies to overcome it.
4. Investigating the effects of JAK3 inhibition on the gut microbiome and the immune system.
5. Developing biomarkers to predict the response to JAK3 inhibitors and monitor the disease activity in patients.
In conclusion, 2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide is a synthetic compound that has been extensively studied for its potential therapeutic benefits in autoimmune diseases. It inhibits JAK3, a protein that plays a critical role in the immune system, and reduces cytokine production and immune responses. 2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide has shown promising results in clinical trials and has been widely used in laboratory experiments. However, further research is needed to investigate its long-term safety and efficacy, as well as its potential use in combination with other therapies.
Méthodes De Synthèse
2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide is synthesized through a multi-step process, starting with the reaction of 2-cyano-6-hydroxypyridine with methylamine to form 2-cyano-6-methylaminopyridine. This compound is then reacted with 2-(methylthio)phenylacetic acid to form 2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide.
Applications De Recherche Scientifique
2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide has been studied for its potential therapeutic benefits in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK3, which is involved in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide can reduce the production of these cytokines, which are involved in the pathogenesis of autoimmune diseases.
Propriétés
IUPAC Name |
2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-20(13-8-7-12(9-17)18-10-13)11-16(21)19-14-5-3-4-6-15(14)22-2/h3-8,10H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXVZAVUSKVKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1SC)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

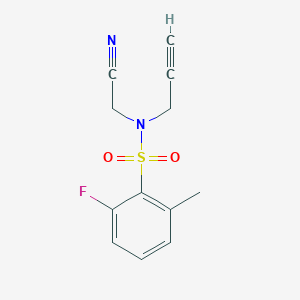
![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6625193.png)
![3-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B6625197.png)
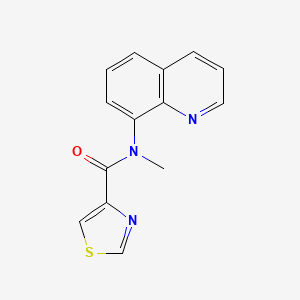
![N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide](/img/structure/B6625213.png)
![(2S,6R)-2,6-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]morpholine-4-carboxamide](/img/structure/B6625215.png)
![N-[[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methyl]furan-3-carboxamide](/img/structure/B6625216.png)
![Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate](/img/structure/B6625218.png)
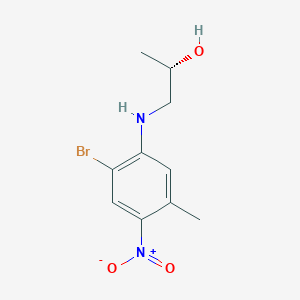
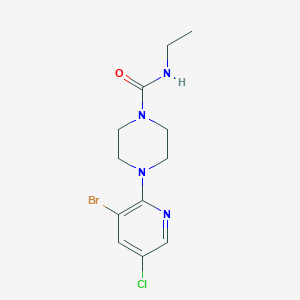
![N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6625249.png)
![2-[Ethyl-(6-ethyl-5-fluoropyrimidin-4-yl)amino]acetamide](/img/structure/B6625286.png)
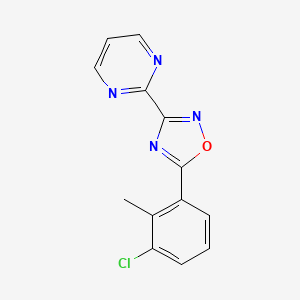
![5-[(4-bromopyrazol-1-yl)methyl]-N-(furan-3-ylmethyl)-1,3-thiazol-2-amine](/img/structure/B6625294.png)